molecular formula C17H15N7O2 B2947498 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034326-16-2

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2947498
CAS No.: 2034326-16-2
M. Wt: 349.354
InChI Key: PNRBQJDPVULTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a heterocyclic scaffold known for its versatility in medicinal chemistry. The structure features a 6-methoxy-substituted triazolopyridazine core linked via a methylene group to a benzamide moiety bearing a 1H-pyrazole substituent at the 3-position.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-26-16-7-6-14-20-21-15(24(14)22-16)11-18-17(25)12-4-2-5-13(10-12)23-9-3-8-19-23/h2-10H,11H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRBQJDPVULTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methanesulfonamide group and a unique [1,2,4]triazolo[4,3-b]pyridazine moiety. The molecular formula is C18H17N7O2C_{18}H_{17}N_{7}O_{2} with a molecular weight of 363.381 g/mol.

PropertyDetails
Molecular FormulaC₁₈H₁₇N₇O₂
Molecular Weight363.381 g/mol
StructureChemical Structure

The primary mechanism of action for this compound involves its interaction with bromodomain and extraterminal (BET) proteins. By binding to these proteins, it inhibits the activity of oncogenes such as c-Myc, which plays a critical role in cancer progression. This inhibition can lead to the downregulation of various signaling pathways involved in tumor growth and metastasis .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compounds derived from the triazolo[4,3-b]pyridazine structure have shown strong cytotoxic effects on tumor cells, with mean growth inhibition percentages (GI%) indicating substantial therapeutic potential .
  • Specific derivatives have been evaluated for their inhibitory activity against c-Met and Pim-1 kinases, crucial targets in cancer therapy. For example, one derivative exhibited an IC50 of 0.163 μM against c-Met .

Case Studies

  • MCF-7 Cell Line Study :
    • A derivative caused MCF-7 breast cancer cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates (29.61-fold compared to control). This was associated with elevated levels of caspase-9 and decreased phosphorylation of key signaling molecules such as PI3K and AKT .
  • In Vitro Inhibition Studies :
    • The NCI 60-panel cell line screening revealed that certain derivatives had potent anticancer activities across multiple cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The most promising compounds showed IC50 values as low as 0.15 μM against MCF-7 cells .

Pharmacological Effects

The pharmacological profile of this compound suggests a multifaceted role in treating various diseases:

  • Antitumor Activity : The compound's ability to inhibit critical kinases involved in cancer progression positions it as a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : It shows potential as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases .

Scientific Research Applications

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a chemical compound with the molecular formula C17H15N7O2C_{17}H_{15}N_7O_2 . It is a research compound with potential applications in various scientific fields.

Scientific Research Applications

While specific applications and case studies for this compound are not detailed in the provided search results, we can infer potential applications based on its structural components . The compound contains a triazolopyridazine moiety, which is a heterocyclic compound. Additionally, it includes a pyrazole-containing benzamide group .

Related Compounds and Potential Applications

Given the structural components of this compound, we can explore potential applications based on similar compounds and their known uses:

  • Triazolopyridazines: N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide, which contains a triazolopyridazine ring, is investigated as a potential inhibitor of bromodomain and extraterminal (BET) proteins involved in cancer and other diseases.
  • Pyrazoles: Pyrazoles and their derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Consequently, this compound may have similar biological activities .

Further Research

Comparison with Similar Compounds

Structural and Physicochemical Properties

The triazolopyridazine core is conserved across analogues, but substitutions at the 6-position of the pyridazine ring and the pendant aromatic groups significantly modulate properties. Key comparisons include:

Compound Name / Source 6-Substituent Aromatic Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Methoxy 3-(1H-pyrazol-1-yl)benzamide ~350–380* Predicted moderate lipophilicity due to methoxy and pyrazole groups.
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Methoxy Propanamide + benzimidazole 379.424 Higher molecular weight; benzimidazole may enhance DNA intercalation potential.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Methyl Benzamide/sulfonamide ~350–370* Methyl group increases hydrophobicity; sulfonamide enhances hydrogen bonding.
N-(6-Hydroxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl benzamide Hydroxy Benzamide ~300–320* Hydroxy group improves solubility but reduces metabolic stability.
6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine Cyclopropyl-pyrazole Difluoro-indazole 436.37 Fluorine atoms enhance membrane permeability and target binding via hydrophobic interactions.
PF-4254644 (c-Met inhibitor) Methoxy Quinoline ~450–470* Quinoline substituent contributes to kinase selectivity and potency.

*Exact molecular weights for some compounds are inferred from structural analogues.

Metabolic and Pharmacokinetic Considerations

  • The 6-methoxy group in the target compound likely improves metabolic stability compared to 6-hydroxy analogues (), which are prone to phase II conjugation .
  • Pyrazole vs.
  • Fluorine Substitutions : Compounds with fluorine atoms () demonstrate enhanced bioavailability, a feature absent in the target compound but worth exploring in future optimizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.